1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine
Description
1-Benzyl-N-(3-ethynylphenyl)piperidin-4-amine is a 4-aminopiperidine derivative characterized by a benzyl group at the piperidine nitrogen and a 3-ethynylphenyl substituent at the amine position. The piperidine core provides conformational flexibility, enabling interactions with diverse biological targets, while the ethynyl group introduces steric and electronic modulation.
Properties
IUPAC Name |
1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-17-9-6-10-20(15-17)21-19-11-13-22(14-12-19)16-18-7-4-3-5-8-18/h1,3-10,15,19,21H,11-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVNDHATGJMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of Ethynylphenyl Group: The ethynylphenyl group is attached using palladium-catalyzed coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine, their synthetic routes, yields, and biological activities:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Halogenated Aryl Groups (e.g., Cl, F in compounds 27, 26, 15): Increase lipophilicity and membrane permeability, critical for central nervous system penetration . Methoxy Groups (compound 28): Improve hydrogen-bonding capacity, enhancing target selectivity in acetylcholinesterase inhibition .
Synthetic Feasibility: Reductive amination using NaBH(OAc)₃ is the most common method, yielding 68–75% for halogenated derivatives .
Biological Relevance: Compound M22 (2,4-dichlorophenethyl analog) showed antitumor efficacy in xenograft models via NAE inhibition, suggesting the piperidin-4-amine scaffold’s versatility in oncology . Fluorinated analogs (e.g., compound 15) highlight the scaffold’s adaptability in opioid receptor targeting .
Biological Activity
1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and an ethynylphenyl moiety. Its chemical formula is , and it has been classified as a piperidine derivative, which are known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems.
Key Mechanisms:
- Receptor Interaction: The compound may act as an antagonist or modulator at various receptors, including those involved in neurotransmission and inflammation.
- Enzyme Inhibition: It may inhibit enzymes that are crucial for certain metabolic pathways, thus affecting cellular functions related to proliferation and apoptosis.
Biological Activity
This compound has been investigated for several biological activities:
1. Anticancer Activity
- Studies have shown that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
2. Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
3. Antiviral Activity
- Preliminary studies suggest that it may possess antiviral properties, particularly against certain strains of viruses, although further research is needed to confirm these effects.
Data Tables
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of various piperidine derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Activity
Research conducted on RAW 264.7 macrophages demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases.
Case Study 3: Antiviral Screening
In antiviral assays against HIV, the compound exhibited moderate protective effects, with a CC50 value indicating low cytotoxicity while maintaining antiviral efficacy. Further studies are required to elucidate its mechanism against viral replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
